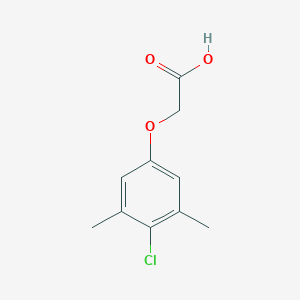

4-Chloro-3,5-xylyloxyacetic acid

Description

Context within Synthetic Auxins and Plant Growth Regulation

(4-Chloro-3,5-dimethylphenoxy)acetic acid is classified as a synthetic auxin, a group of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). Synthetic auxins are instrumental in modulating various aspects of plant growth and development. phytotechlab.com Specifically, (4-Chloro-3,5-dimethylphenoxy)acetic acid has been utilized in research to promote hypocotyl elongation during seedling emergence. caymanchem.comlabchem.com.my Its mechanism involves binding to auxin receptors, which initiates a cascade of molecular events leading to physiological responses such as cell elongation and enhanced root systems.

Auxins, in general, are crucial for processes like cell division, adventitious root formation, and the induction of somatic embryos. phytotechlab.com The application of synthetic auxins allows for the investigation of these processes and the development of strategies for more effective plant growth regulation. nih.gov

Historical Context of Phenoxyacetic Acid Derivatives as Bioactive Compounds

Phenoxyacetic acid and its derivatives have a long history as bioactive compounds, most notably as herbicides. wikipedia.orgmdpi.com The parent compound, phenoxyacetic acid (POA), is a white solid that, while not herbicidally active itself, forms the structural basis for many widely used herbicides like MCPA and 2,4-D. wikipedia.org The synthesis of phenoxyacetic acid was first reported in 1880. wikipedia.org

Chlorinated derivatives of phenoxyacetic acid are commonly used as plant protection products to control broadleaf weeds. mdpi.com The specific arrangement and number of chlorine atoms on the aromatic ring influence the compound's activity, physicochemical properties, and biological effects. mdpi.com Research into phenoxyacetic acid derivatives has also extended beyond herbicidal applications, with studies exploring their potential as anti-mycobacterial and anti-inflammatory agents. nih.govmdpi.comnih.gov

Current Research Trajectories and Significance of (4-Chloro-3,5-dimethylphenoxy)acetic Acid

Current research on (4-chloro-3,5-dimethylphenoxy)acetic acid and its derivatives continues to explore its utility in various scientific fields. In biology, its role as a synthetic auxin is fundamental to studies on plant growth and development, particularly hypocotyl elongation. Investigations are also exploring the potential antimicrobial properties of its derivatives, with some showing activity against gram-negative bacteria and pathogenic fungi.

In chemistry, the compound serves as a reagent in organic synthesis and as a building block for more complex molecules. Furthermore, there is ongoing research into the potential therapeutic applications of phenoxyacetic acid derivatives, although (4-chloro-3,5-dimethylphenoxy)acetic acid itself is not used in clinical settings.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-3-8(14-5-9(12)13)4-7(2)10(6)11/h3-4H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOSXVVFEKXIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173217 | |

| Record name | 4-Chloro-3,5-xylyloxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19545-95-0 | |

| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19545-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-xylyloxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019545950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3,5-xylyloxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3,5-xylyloxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3,5-xylyloxyacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4R6FGQ76U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 3,5 Dimethylphenoxy Acetic Acid

Established Synthetic Routes and Reaction Mechanisms for the Core Compound

The primary and most established method for synthesizing (4-Chloro-3,5-dimethylphenoxy)acetic acid is through a nucleophilic substitution reaction, a cornerstone of ether synthesis.

Nucleophilic Substitution Reactions in (4-Chloro-3,5-dimethylphenoxy)acetic Acid Synthesis

The synthesis of (4-Chloro-3,5-dimethylphenoxy)acetic acid is classically achieved via the Williamson ether synthesis. gordon.edumasterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis begins with the deprotonation of 4-chloro-3,5-dimethylphenol (B1207549). Due to the enhanced acidity of phenols, a moderately strong base like sodium hydroxide (B78521) is sufficient to form the corresponding sodium phenoxide. gordon.edumiracosta.edu

This phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of chloroacetic acid, displacing the chloride ion in an SN2 reaction to form the ether linkage. The reaction is typically conducted in a solvent such as water, ethanol, or a mixture thereof, and often requires heating to proceed at a reasonable rate. gordon.educhemicalbook.com Following the substitution reaction, the resulting sodium salt of the product is acidified with a strong acid, like hydrochloric acid, to protonate the carboxylate and precipitate the final (4-Chloro-3,5-dimethylphenoxy)acetic acid product. gordon.edu

Reaction Scheme:

Deprotonation: 4-Cl-3,5-(CH₃)₂C₆H₂OH + NaOH → 4-Cl-3,5-(CH₃)₂C₆H₂O⁻Na⁺ + H₂O

Nucleophilic Substitution (SN2): 4-Cl-3,5-(CH₃)₂C₆H₂O⁻Na⁺ + ClCH₂COOH → 4-Cl-3,5-(CH₃)₂C₆H₂OCH₂COONa + NaCl

Acidification: 4-Cl-3,5-(CH₃)₂C₆H₂OCH₂COONa + HCl → 4-Cl-3,5-(CH₃)₂C₆H₂OCH₂COOH + NaCl

Industrial Production Considerations and Process Optimization

On an industrial scale, the synthesis of phenoxyacetic acid herbicides, a class to which (4-Chloro-3,5-dimethylphenoxy)acetic acid belongs, involves careful process optimization to maximize yield, purity, and cost-effectiveness while minimizing environmental impact. google.comresearchgate.net The core Williamson ether synthesis is scaled up using large reactors with controlled temperature and pressure. gordon.edu

Key considerations for industrial production include:

Raw Material Sourcing and Purity: The purity of the starting materials, 4-chloro-3,5-dimethylphenol and chloroacetic acid, is crucial as impurities can lead to undesirable byproducts.

Reaction Conditions: Optimization of temperature, pressure, reaction time, and solvent choice is necessary to ensure high conversion rates and minimize side reactions. For instance, in the production of similar herbicides like 2,4-D, the reaction is carefully controlled to prevent the formation of toxic byproducts such as dichlorophenols. researchgate.net

Catalyst Use: While the traditional Williamson synthesis may not require a catalyst, industrial processes for related compounds sometimes employ phase-transfer catalysts to enhance the reaction rate between the aqueous and organic phases. youtube.com

Product Isolation and Purification: Efficient methods for separating the product from the reaction mixture are essential. This typically involves acidification to precipitate the carboxylic acid, followed by filtration, washing to remove salts and unreacted starting materials, and drying. gordon.educhemicalbook.com Recrystallization may be used to achieve higher purity.

Waste Management: The process generates byproducts such as sodium chloride and potentially chlorinated phenol (B47542) wastewater. google.com Industrial processes must incorporate effective waste treatment and solvent recovery systems to comply with environmental regulations and improve economic viability. google.comresearchgate.net

Design and Synthesis of Novel Derivatives and Analogs

The carboxylic acid functional group of (4-Chloro-3,5-dimethylphenoxy)acetic acid is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives, including amides, esters, and more complex heterocyclic structures.

Derivatization via Coupling with Amino Acids and Peptides

The conjugation of (4-Chloro-3,5-dimethylphenoxy)acetic acid with amino acids and peptides is a common strategy to create new molecules with potentially altered biological activities. This derivatization results in the formation of an amide bond between the carboxyl group of the parent acid and the amino group of the amino acid or peptide. A specific example of such a derivative is (4-Chloro-3,5-dimethylphenoxy)acetyl amino acetic acid (glycine conjugate). sigmaaldrich.com

The synthesis of these peptide conjugates typically involves the use of coupling reagents to activate the carboxylic acid, facilitating its reaction with the amine. bachem.com

General Synthetic Approach:

Activation of the Carboxylic Acid: The carboxylic acid group of (4-Chloro-3,5-dimethylphenoxy)acetic acid is activated to make it more susceptible to nucleophilic attack. Common methods include:

Carbodiimide Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.compeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Additives to Reduce Racemization: To prevent the loss of stereochemical integrity in chiral amino acids, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.comuni-kiel.de These additives form active esters that are less prone to racemization.

Coupling with the Amino Acid/Peptide: The activated acid is then reacted with the N-terminus of an amino acid or peptide. The amino group attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the stable amide bond and release the coupling agent byproduct (e.g., dicyclohexylurea). bachem.com

Below is a table summarizing common coupling reagents used in this type of synthesis.

| Coupling Reagent | Additive | Byproduct Characteristics | Application Notes |

| DCC (Dicyclohexylcarbodiimide) | HOBt, DMAP | Insoluble in most organic solvents. | Useful for solution-phase synthesis; byproduct precipitates out. peptide.comnih.gov |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | Water-soluble. | Ideal for aqueous reactions and easy removal of byproducts by extraction. peptide.compeptide.com |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA, NMM | Soluble | Effective for solid-phase synthesis and coupling hindered amino acids. bachem.com |

Synthesis of Acetohydrazide and Azomethine Derivatives

Further derivatization can be achieved by converting the carboxylic acid to an acetohydrazide, which serves as a versatile intermediate for synthesizing azomethines (Schiff bases).

Synthesis of (4-Chloro-3,5-dimethylphenoxy)acetohydrazide:

The synthesis of the acetohydrazide derivative follows a two-step process:

Esterification or Acid Chloride Formation: The carboxylic acid is first converted to a more reactive species. A common method is esterification with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions. Alternatively, it can be converted to the highly reactive (4-Chloro-3,5-dimethylphenoxy)acetyl chloride by reacting with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). nih.govnih.gov

Hydrazinolysis: The resulting ester or acetyl chloride is then refluxed with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O). nih.govheteroletters.org The lone pair on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the carbonyl carbon and displacing the alkoxy group (from the ester) or chloride (from the acid chloride) to form the stable (4-Chloro-3,5-dimethylphenoxy)acetohydrazide.

Synthesis of Azomethine Derivatives:

The synthesized acetohydrazide is a key building block for creating azomethines. This is achieved through a condensation reaction between the terminal -NH₂ group of the hydrazide and the carbonyl group of an aldehyde or a ketone. orgsyn.org

This reaction is typically carried out by refluxing the acetohydrazide and the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid. scirp.org The reaction proceeds via nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the azomethine. The variety of aldehydes and ketones available allows for the creation of a large library of azomethine derivatives.

Exploration of N-Derivatives of (4-Chloro-3,5-dimethylphenoxy)acetamide

The synthesis of N-substituted acetamides represents another important class of derivatives. These compounds are formed by creating an amide linkage between the (4-Chloro-3,5-dimethylphenoxy)acetyl group and a primary or secondary amine.

The most direct synthetic route involves:

Formation of (4-Chloro-3,5-dimethylphenoxy)acetyl chloride: As in the synthesis of the acetohydrazide, the parent carboxylic acid is first activated by converting it into its corresponding acetyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. scholarsresearchlibrary.comijpsr.info

Amidation: The highly reactive (4-Chloro-3,5-dimethylphenoxy)acetyl chloride is then reacted with a desired primary or secondary amine (aliphatic or aromatic). scholarsresearchlibrary.comresearchgate.net The reaction is typically performed in an inert solvent, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the HCl gas that is produced during the reaction. scholarsresearchlibrary.com This method allows for the synthesis of a wide range of N-substituted acetamides by varying the amine reactant.

Formation of Other Substituted Phenoxyacetic Acid Analogues

The structural backbone of (4-Chloro-3,5-dimethylphenoxy)acetic acid serves as a versatile platform for the synthesis of various analogues. These transformations can be broadly categorized into modifications of the carboxylic acid group and alterations to the aromatic ring.

One primary route to creating analogues is through the conversion of the carboxylic acid moiety into other functional groups, such as amides. The reaction of (4-Chloro-3,5-dimethylphenoxy)acetic acid with an amine, often facilitated by a coupling agent or by first converting the acid to a more reactive acid chloride, yields the corresponding N-substituted amide derivative. nih.gov For instance, reaction with glycine (B1666218) would produce (4-Chloro-3,5-dimethylphenoxy)acetyl amino acetic acid. sigmaaldrich.com This general transformation allows for the introduction of a wide array of substituents, depending on the amine used. nih.gov

Another significant pathway to new analogues involves further substitution on the aromatic ring. While the existing chlorine atom deactivates the ring towards electrophilic substitution, specific and sometimes harsh conditions can introduce additional substituents. More commonly, analogues are built from differently substituted phenols prior to the ether linkage formation. For example, a patent describes a general method where a substituted phenol is first reacted with a chloroacetic acid salt, followed by further chlorination of the resulting phenoxyacetic acid to yield chlorinated derivatives. researchgate.netresearchgate.net This suggests a strategic approach to creating analogues with varied substitution patterns on the aromatic ring.

The following table summarizes potential synthetic routes to analogues of (4-Chloro-3,5-dimethylphenoxy)acetic acid.

| Analogue Type | General Reaction | Reagents/Conditions | Resulting Analogue Example |

| Amide Derivative | Amidation of the carboxylic acid | Thionyl chloride followed by an amine (e.g., R-NH2) OR a coupling agent (e.g., DCC) and an amine. nih.govsigmaaldrich.com | N-alkyl-(4-chloro-3,5-dimethylphenoxy)acetamide |

| Ester Derivative | Fischer Esterification | An alcohol (e.g., R-OH) and a strong acid catalyst (e.g., H2SO4). | Alkyl (4-chloro-3,5-dimethylphenoxy)acetate |

| Further Halogenated Derivative | Electrophilic Aromatic Substitution | Chlorine (Cl2) and a Lewis acid catalyst (e.g., FeCl3 or AlCl3). researchgate.netnih.gov | (2,4-Dichloro-3,5-dimethylphenoxy)acetic acid |

Chemical Reactions and Transformations of (4-Chloro-3,5-dimethylphenoxy)acetic Acid

The reactivity of (4-Chloro-3,5-dimethylphenoxy)acetic acid is governed by its three key structural components: the aromatic ring, the ether linkage, and the carboxylic acid functional group.

Oxidation Reactions and Derivative Formation

The oxidation of (4-Chloro-3,5-dimethylphenoxy)acetic acid can lead to the degradation of the molecule. Under strong oxidative conditions, such as those employed in advanced oxidation processes (AOPs), the aromatic ring is susceptible to cleavage. Studies on the closely related compound 4-chloro-3,5-dimethylphenol (PCMX) using a Fenton-like process (a source of highly reactive hydroxyl radicals) demonstrated that the aromatic ring breaks down. researchgate.netnih.gov This process results in the formation of smaller, simpler carboxylic acids, such as acetic acid and formic acid, as the carbon framework is mineralized. nih.gov A similar degradation pathway is expected for (4-Chloro-3,5-dimethylphenoxy)acetic acid, where the ultimate oxidation products would be carbon dioxide, water, and chloride ions.

Microbial degradation also represents a form of oxidation. Certain bacterial strains can utilize related phenoxyacetic acid herbicides as a carbon source, initiating degradation by cleaving the ether bond and subsequently opening the aromatic ring through dioxygenase enzymes. nih.gov

| Oxidation Process | Reagents/Conditions | Observed/Expected Products | Reference Finding |

| Advanced Oxidation | Fenton-like (nZVI/H2O2) | Ring-opened fragments (e.g., pyruvic acid, oxalic acid, acetic acid, formic acid). nih.gov | Degradation of the analogous 4-chloro-3,5-dimethylphenol leads to the formation of small organic acids. nih.gov |

| Microbial Degradation | Bacterial enzymes (e.g., dioxygenases) | Cleavage of ether linkage followed by ring fission products (e.g., chlorocatechols, muconic acids). nih.gov | Micrococcus luteus has been shown to degrade related phenoxy acid herbicides like MCPA and 2,4-D. |

Reduction Reactions and Product Conversion

(4-Chloro-3,5-dimethylphenoxy)acetic acid can undergo reduction at two primary sites: the carboxylic acid group and the carbon-chlorine bond on the aromatic ring.

The reduction of the carboxylic acid functional group requires a potent reducing agent. Standard reagents like sodium borohydride (B1222165) (NaBH4) are generally ineffective for reducing carboxylic acids. caymanchem.comscbt.com Therefore, a stronger agent such as lithium aluminum hydride (LiAlH4) is necessary to convert the carboxylic acid to a primary alcohol. caymanchem.comscbt.com This reaction proceeds via a nucleophilic acyl substitution where a hydride ion effectively displaces the hydroxyl group (after initial deprotonation), forming an intermediate aldehyde which is immediately further reduced to the corresponding primary alcohol, 2-(4-chloro-3,5-dimethylphenoxy)ethanol. sigmaaldrich.com

A second potential reduction is the reductive dechlorination of the aromatic ring. This process involves the replacement of the chlorine atom with a hydrogen atom. Research on the degradation of the related compound 4-chloro-3,5-dimethylphenol (PCMX) using nanoscale zero-valent iron (nZVI) showed evidence of dechlorination, with a small percentage of the theoretical chloride being released into the solution. nih.gov This suggests that under specific catalytic conditions, the C-Cl bond in (4-Chloro-3,5-dimethylphenoxy)acetic acid can be cleaved and replaced with a C-H bond, yielding (3,5-dimethylphenoxy)acetic acid.

| Reduction Target | Reagent | Product | Mechanism Notes |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH4) | 2-(4-chloro-3,5-dimethylphenoxy)ethanol | The reaction proceeds through an aldehyde intermediate which is not isolable. sigmaaldrich.com |

| Aromatic Chlorine | Nanoscale Zero-Valent Iron (nZVI) | (3,5-Dimethylphenoxy)acetic acid | Reductive dechlorination observed in the analogous compound PCMX. nih.gov |

Substitution Reactions and Mechanism Analysis

Substitution reactions on the aromatic ring of (4-Chloro-3,5-dimethylphenoxy)acetic acid are challenging but mechanistically important. The primary reaction of this type is nucleophilic aromatic substitution (SNA_r_), where the chlorine atom is replaced by a nucleophile.

The S_N_Ar mechanism is distinct from S_N_1 and S_N_2 reactions and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). In (4-Chloro-3,5-dimethylphenoxy)acetic acid, the ether and methyl groups are electron-donating, which does not favor the S_N_Ar mechanism under standard conditions. However, the reaction can be forced with very strong nucleophiles or under high temperatures.

The mechanism proceeds in two steps:

Addition of the Nucleophile: A strong nucleophile (e.g., an alkoxide, RO⁻, or an amine, R₂NH) attacks the carbon atom bearing the chlorine. This attack is the rate-determining step and breaks the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring system.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This second step is typically fast.

For this specific molecule, direct replacement of the chlorine with a nucleophile like a hydroxide ion (OH⁻) or an amine (NH₂⁻) would be an example of this transformation, although it would likely require forcing conditions due to the electronic nature of the ring substituents. nih.gov

| Reaction Type | Mechanism | Key Requirements | Potential Product |

| Nucleophilic Aromatic Substitution (SNA_r) | Two-step: Addition-Elimination | Strong nucleophile (e.g., RO⁻, NH₂⁻); Electron-withdrawing groups (ortho/para to leaving group) are highly activating. | 4-Hydroxy-3,5-dimethylphenoxy)acetic acid (with OH⁻ as nucleophile) |

| Electrophilic Aromatic Substitution | Two-step: Formation of sigma complex, then deprotonation. | Electrophile (e.g., Br⁺, NO₂⁺) and Lewis acid catalyst. nih.gov | (2-Bromo-4-chloro-3,5-dimethylphenoxy)acetic acid |

Molecular and Physiological Mechanisms of Action As a Synthetic Auxin

Auxin Receptor Binding and Signal Transduction

The initial step in the mechanism of action of (4-Chloro-3,5-dimethylphenoxy)acetic acid involves its recognition and binding to auxin receptors, which triggers a complex signal transduction cascade.

Mimicry of Natural Auxin Indole-3-acetic acid (IAA)

(4-Chloro-3,5-dimethylphenoxy)acetic acid, often referred to by its common name MCPA, is classified as an auxinic herbicide because it structurally and functionally resembles the natural plant hormone Indole-3-acetic acid (IAA). wikipedia.orgpressbooks.pubunl.edu This mimicry allows it to be recognized by the plant's auxin perception machinery, initiating physiological responses similar to those induced by high concentrations of native auxin. pressbooks.pubunl.edu The structural similarities between synthetic auxins and IAA are fundamental to their biological activity. unl.edu At low concentrations, these synthetic compounds can act as plant growth regulators, stimulating cell growth, while at higher concentrations, they exhibit phytotoxic effects. pressbooks.pubunl.edu This dose-dependent response is a hallmark of auxin activity. pressbooks.pubunl.edu

The physiological effects of (4-Chloro-3,5-dimethylphenoxy)acetic acid, such as the induction of uncontrolled growth in susceptible plants, are a direct consequence of its ability to function as an IAA mimic. wikipedia.org This uncontrolled and unsustainable growth leads to various symptoms, including stem curl-over and leaf withering, ultimately resulting in the death of the plant. wikipedia.org

Interactions with Auxin Co-receptor Systems (e.g., TIR1/AFB)

The perception of auxin, including synthetic mimics like (4-Chloro-3,5-dimethylphenoxy)acetic acid, is mediated by a co-receptor system composed of the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Aux/IAA transcriptional repressors. nih.govnih.gov Efficient binding of auxin requires the formation of a complex between a TIR1/AFB protein and an Aux/IAA protein. nih.govnih.gov This binding event stabilizes the interaction between these two protein families, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. nih.gov

Different combinations of TIR1/AFB and Aux/IAA proteins can form a multitude of co-receptor complexes, each with a distinct auxin-binding affinity. nih.govnih.gov This combinatorial complexity allows for a wide range of auxin sensing capabilities within the plant. nih.govnih.gov While direct binding studies for (4-Chloro-3,5-dimethylphenoxy)acetic acid are not extensively detailed in the provided literature, the general mechanism for synthetic auxins involves their interaction with this co-receptor system. For instance, the synthetic auxin picloram (B1677784) has been shown to be selectively bound by the AFB5-Aux/IAA co-receptor complex. nih.govnih.gov The specificity of different synthetic auxins for various TIR1/AFB-Aux/IAA pairs contributes to the diverse physiological responses observed in plants. nih.govnih.gov The TIR1/AFB proteins are conserved across land plants and are categorized into four clades, with members of each clade potentially having distinct functions. nih.gov In Arabidopsis, TIR1 and AFB2 are considered the dominant auxin receptors in the seedling root. nih.gov

Cellular and Organ-Level Responses in Plants

The activation of the auxin signaling pathway by (4-Chloro-3,5-dimethylphenoxy)acetic acid culminates in a variety of responses at both the cellular and whole-organ levels, significantly impacting plant growth and morphology.

Modulation of Root System Development and Architecture

The application of (4-Chloro-3,5-dimethylphenoxy)acetic acid can significantly alter root system development and architecture. researchgate.netresearchgate.net In studies on Brassica napus (oilseed rape) seedlings, treatment with MCPA was observed to disturb the root cell elongation zone and the root hair zone. researchgate.net Furthermore, in cotton plants, exposure to MCPA-Na can lead to the formation of callus-like growths on the lower stem and roots. nih.gov These alterations in root morphology are indicative of the potent effect of this synthetic auxin on root developmental processes.

Influence on Plant Cell Elongation and Division

(4-Chloro-3,5-dimethylphenoxy)acetic acid influences plant growth primarily by affecting cell elongation and division. chemicalwarehouse.comarizona.edu As a synthetic auxin, it interferes with the normal processes of cell growth, leading to unregulated cell elongation. arizona.edu This uncontrolled expansion is a key feature of the phytotoxic action of auxinic herbicides. wikipedia.orgchemicalwarehouse.com

Auxins and their synthetic counterparts are known to induce growth by promoting cell elongation rather than by directly stimulating cell division. pressbooks.pubunl.edu However, the disruption of normal hormonal balance by high concentrations of synthetic auxins can indirectly affect cell division processes. chemicalwarehouse.com The interference with both cell elongation and division contributes to the disorganized and unsustainable growth that ultimately proves lethal to susceptible plants. wikipedia.orgchemicalwarehouse.com

Comparative Mechanistic Analyses with Other Synthetic Auxins and Natural Phytohormones

(4-Chloro-3,5-dimethylphenoxy)acetic acid is a synthetic auxin, a class of molecules that structurally and functionally mimic the primary natural plant hormone (phytohormone), Indole-3-acetic acid (IAA). pressbooks.pubwikipedia.orgcaymanchem.com Synthetic auxins, including the phenoxyacetic acid family to which (4-Chloro-3,5-dimethylphenoxy)acetic acid belongs, generally exert their effects by hijacking the plant's natural auxin signaling pathways. ucanr.eduwikipedia.org However, their high stability and application at supraoptimal concentrations lead to a deregulation of these pathways, causing uncontrolled growth and ultimately, lethality in susceptible plants. nih.govxtbg.ac.cn

The central mechanism for both natural and synthetic auxins involves the SCFTIR1/AFB signaling pathway. scielo.broup.com At the molecular level, auxin acts as a "molecular glue" that stabilizes the interaction between two key protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) co-receptors and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. oup.combiologists.com In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factor (ARF) transcription factors, preventing the expression of auxin-responsive genes. scielo.brbiologists.com When an auxin molecule binds to a pocket in the TIR1/AFB protein, it creates a surface for an Aux/IAA protein to dock. biologists.com This event forms a co-receptor complex, which tags the Aux/IAA repressor for degradation by the 26S proteasome. scielo.brnih.gov The removal of the repressor frees the ARF transcription factors to activate a cascade of gene expression that drives various growth and developmental processes. nih.gov

While all auxins utilize this fundamental pathway, significant mechanistic differences arise from the specific interactions between different auxin molecules and the various receptor proteins. Plants possess a family of TIR1/AFB receptors (in Arabidopsis thaliana, there are six: TIR1 and AFB1-AFB5) that exhibit differential binding affinities and specificities for various natural and synthetic auxins. xtbg.ac.cnnih.govnih.gov This selectivity is a key determinant of the biological activity and weed-control spectrum of different auxin herbicides.

Research into the binding efficacy of various auxins to representative receptor clades (TIR1, AFB2, and AFB5) reveals these distinctions. For instance, the natural auxin IAA generally binds effectively to all tested receptors. In contrast, synthetic auxins show more varied and selective binding profiles. nih.gov

Comparative Binding of Various Auxins to TIR1/AFB Receptors

This table summarizes research findings on the relative binding efficacy of natural and synthetic auxins to different auxin receptor clades in Arabidopsis. Lower IC50 values indicate stronger binding.

| Compound | Chemical Class | Receptor Binding (IC50, µM) - TIR1 | Receptor Binding (IC50, µM) - AFB5 | General Observations |

|---|---|---|---|---|

| Indole-3-acetic acid (IAA) | Indoleacetic Acid (Natural) | ~0.1 - 0.3 | ~0.1 - 0.3 | Strong and consistent binding across receptor types. nih.gov |

| (4-Chloro-3,5-dimethylphenoxy)acetic acid | Phenoxyacetic Acid | N/A | N/A | Functions as an active auxin after hydrolysis from a pro-auxin form; shown to enhance TIR1-Aux/IAA interaction. pnas.orgresearchgate.net |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxyacetic Acid | ~1.0 - 2.0 | ~0.5 - 1.0 | Shows moderate binding, with some preference for AFB5 over TIR1. nih.govnih.gov |

| MCPA | Phenoxyacetic Acid | Relatively weak | Relatively weak | Generally shows lower binding affinity compared to IAA and 2,4-D. nih.gov |

| Picloram | Pyridine Carboxylic Acid | Relatively weak | Strong (~0.05) | Demonstrates high specificity and strong binding to the AFB5 receptor. nih.govnih.gov |

| Dicamba | Benzoic Acid | Weak | Weak | Exhibits low binding affinity to all tested receptors. nih.gov |

Data are approximate values synthesized from published research for comparative purposes and may vary based on specific experimental conditions. nih.govnih.govnih.govpnas.orgnih.gov

This differential binding has significant consequences. The high specificity of the pyridine-based herbicide picloram for the AFB5 receptor is a clear example of how chemical structure dictates receptor preference. nih.gov Mutations in the AFB5 gene can confer resistance to this class of herbicides with minimal cross-resistance to phenoxyacetic acids like 2,4-D, underscoring the specialized nature of these interactions. nih.gov (4-Chloro-3,5-dimethylphenoxy)acetic acid, as a phenoxyacetic acid derivative, is expected to follow the general mechanism of this class, acting through the TIR1/AFB pathway. Studies have confirmed that its pro-auxin form, after being metabolized into the active acid, enhances the interaction between the TIR1 receptor and an Aux/IAA protein. pnas.org

Furthermore, another potential point of mechanistic divergence is the AUXIN BINDING PROTEIN 1 (ABP1) . For a long time, ABP1 was considered a primary auxin receptor located at the cell surface, mediating rapid responses like cell elongation that are too fast to be explained by transcriptional regulation via the nuclear TIR1/AFB pathway. oup.comnih.gov While the role of ABP1 is a subject of ongoing scientific debate, it represents a conceptually different mode of action—a non-transcriptional pathway—that could be differentially affected by various auxin analogs compared to the canonical nuclear signaling pathway. nih.govnih.gov

Structure Activity Relationship Sar and Computational Investigations

Elucidation of Structural Features Governing Auxin Activity

The auxin activity of phenoxyacetic acid derivatives is intricately linked to the nature and position of substituents on the aromatic ring, as well as the characteristics of the acidic side chain. For a molecule to exhibit auxin-like properties, it generally requires an unsaturated ring system, a carboxylic acid group (or a group that can be metabolized to it), and a specific spatial relationship between these two features. nih.gov

In the case of (4-chloro-3,5-dimethylphenoxy)acetic acid, the key structural components contributing to its auxin activity are:

The Phenoxyacetic Acid Backbone: The core structure, consisting of a phenyl ring connected to an acetic acid group through an ether linkage, is a fundamental scaffold for many synthetic auxins. mdpi.com

The Carboxylic Acid Side Chain: The acetic acid portion is essential for auxin activity, as its carboxyl group can be deprotonated at physiological pH, allowing for interaction with auxin receptors. nih.gov

Substitution on the Aromatic Ring: The presence, type, and position of substituents on the phenyl ring significantly modulate the molecule's activity. The 4-chloro and 3,5-dimethyl substitutions are critical in defining the specific properties of this compound. mdpi.com The chlorine atom at the 4-position, being an electron-withdrawing group, can influence the electronic distribution of the aromatic ring. mdpi.com This alteration in electron density can affect the binding affinity of the molecule to auxin receptors. mdpi.com The two methyl groups at the 3 and 5 positions are bulky and lipophilic. These groups can enhance the molecule's ability to penetrate plant tissues and may also play a role in the steric fit within the receptor binding pocket. mdpi.com

Studies on related phenoxyacetic acids have shown that substitution at the ortho position can sometimes diminish activity, suggesting that the unsubstituted ortho positions in (4-chloro-3,5-dimethylphenoxy)acetic acid are favorable for its biological function. nih.gov The combination of electronic effects from the chlorine atom and steric/lipophilic contributions from the methyl groups results in a molecule with potent auxin activity. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity. nih.gov For phenoxyacetic acid herbicides, QSAR studies have been instrumental in understanding how various physicochemical properties influence their efficacy. mdpi.com These models typically use a range of molecular descriptors to predict biological activity, such as herbicidal potency or plant growth regulation. mdpi.com

| Descriptor | Definition | Influence on Biological Efficacy |

| Lipophilicity (logP) | A measure of a compound's ability to dissolve in fats, oils, and lipids. | Higher lipophilicity can enhance penetration through the waxy cuticle of plant leaves. |

| Polarizability | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | Influences non-covalent interactions with biological macromolecules, such as receptor proteins. |

| Hydrogen Bond Donors/Acceptors | The number of sites in a molecule that can donate or accept a hydrogen atom in a hydrogen bond. | Crucial for interactions with water and with the amino acid residues in a receptor's binding site. |

| Molecular Weight | The mass of one mole of the substance. | Can influence diffusion rates and steric interactions. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Related to a molecule's ability to permeate cell membranes. |

This table is generated based on principles from a QSAR study on phenoxyacetic acid congeners. mdpi.com

In the context of (4-chloro-3,5-dimethylphenoxy)acetic acid, its lipophilicity is increased by the two methyl groups, which would be predicted by a QSAR model to enhance its uptake by plants. mdpi.com The chlorine atom and the carboxylic acid group contribute to the molecule's polar characteristics and hydrogen bonding capacity, which are essential for its interaction with the auxin signaling machinery. mdpi.com QSAR models provide a quantitative framework for understanding these relationships and for designing new, more effective auxin analogs. nih.gov

Density Functional Theory (DFT) Studies for Predicting Auxin-like Activity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. nih.gov In the context of auxin research, DFT studies can provide valuable insights into the properties of auxin-like molecules that are not accessible through experimental methods alone. nih.gov These studies can be used to predict the reactivity, stability, and preferred conformations of molecules, as well as to model their interactions with biological receptors. nih.gov

For a molecule like (4-chloro-3,5-dimethylphenoxy)acetic acid, DFT calculations can be employed to:

Determine the 3D molecular geometry: DFT can accurately predict the bond lengths, bond angles, and dihedral angles of the molecule, providing a detailed picture of its three-dimensional shape. This is crucial for understanding how the molecule fits into the auxin receptor binding site.

Calculate electronic properties: DFT can be used to determine the distribution of electron density within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential map. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity, while the electrostatic potential map reveals the regions of the molecule that are most likely to engage in electrostatic interactions with the receptor. nih.gov

Model receptor-ligand interactions: By combining DFT calculations with molecular docking simulations, researchers can model the binding of (4-chloro-3,5-dimethylphenoxy)acetic acid to auxin receptors, such as the TIR1/AFB family of F-box proteins. nih.gov These models can help to identify the key amino acid residues involved in binding and to understand the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the receptor-ligand complex.

Diverse Biological Activities and Applications of 4 Chloro 3,5 Dimethylphenoxy Acetic Acid and Its Derivatives

Antimicrobial Potential of Derivatives

Derivatives of (4-Chloro-3,5-dimethylphenoxy)acetic acid have demonstrated promising antimicrobial properties, with studies exploring their efficacy against a spectrum of bacteria and fungi. The structural modifications of the parent compound have led to the generation of new chemical entities with enhanced abilities to combat microbial growth.

Antibacterial Activity Against Specific Bacterial Strains (e.g., Pseudomonas aeruginosa, Candida albicans)

Recent research has highlighted the potential of (4-Chloro-3,5-dimethylphenoxy)acetic acid derivatives as antibacterial agents, particularly against pathogenic strains like Pseudomonas aeruginosa. While specific minimum inhibitory concentration (MIC) values for derivatives of the title compound are not extensively documented in publicly available literature, related studies on structurally similar compounds provide insights into their potential efficacy. For instance, derivatives of 4-chloro-3,5-dimethylphenol (B1207549), a precursor to the title compound, have been synthesized and tested for their antibacterial properties against various bacteria.

Antifungal Activity Against Pathogenic Fungi

The antifungal potential of (4-Chloro-3,5-dimethylphenoxy)acetic acid derivatives has also been a subject of investigation, with some derivatives showing activity against pathogenic fungi such as Candida albicans. researchgate.net The development of new antifungal agents is crucial due to the rise of drug-resistant fungal infections.

In a study on related heterocyclic compounds, newly synthesized pyrazole (B372694) derivatives were evaluated for their antifungal activity against C. albicans. researchgate.net The results, while not providing specific MIC values, indicated that some of the compounds exhibited promising antifungal effects. researchgate.net The search for novel antifungal agents has led to the exploration of various chemical scaffolds, and phenoxyacetic acid derivatives represent a promising class of compounds in this regard.

Anthelmintic Properties of Conjugated Derivatives

Helminth infections remain a significant global health issue, and the development of new anthelmintic drugs is a continuous effort. While direct studies on the anthelmintic properties of (4-Chloro-3,5-dimethylphenoxy)acetic acid conjugates are limited, research on other chloro-substituted heterocyclic compounds suggests potential in this area. For example, some synthesized coumarin-oxadiazole derivatives with a 4-chloro substitution have shown notable anthelmintic activity against the earthworm Pheretima posthuma, a common model for preliminary screening. researchgate.net

The evaluation of anthelmintic activity often involves determining the time taken for paralysis and death of the worms at different concentrations of the test compound. This data provides a preliminary indication of the compound's potential efficacy.

Exploration of Other Pharmacological Activities for Related Phenoxyacetic Acid Structures (e.g., Anti-inflammatory, Cytotoxic, Anti-proliferative)

Phenoxyacetic acid derivatives are a versatile class of compounds that have been explored for a range of pharmacological activities beyond their antimicrobial effects. These include anti-inflammatory, cytotoxic, and anti-proliferative actions, making them interesting candidates for drug discovery.

Novel phenoxy acetamide (B32628) derivatives have been synthesized and evaluated for their cytotoxic and anti-proliferative activities against various cancer cell lines. nih.gov For instance, some phenoxy thiazole (B1198619) derivatives have shown potential cytotoxic efficacy with IC50 values around 13 μM. nih.gov In one study, a novel phenoxyacetamide derivative demonstrated significant cytotoxic effects on the HepG2 (liver cancer) cell line with an IC50 value of 1.43 μM, which was more potent than the standard drug 5-fluorouracil. researchgate.net

The anti-inflammatory potential of phenoxyacetic acid derivatives has also been investigated. Research on related structures has shown inhibitory effects on inflammatory mediators. For example, some phenolic compounds have demonstrated inhibitory effects on nitric oxide (NO) production in RAW 264.7 macrophage cells, with IC50 values ranging from 7.2 to 27.8 μM. nih.gov

Table 1: Cytotoxic and Anti-inflammatory Activity of Selected Phenoxyacetic Acid Derivatives and Related Compounds

| Compound/Derivative | Activity Type | Cell Line/Assay | IC50 Value |

| Phenoxy Thiazole Derivative | Cytotoxic | Multiple Cancer Cells | ~ 13 μM |

| Novel Phenoxyacetamide Derivative I | Cytotoxic | HepG2 | 1.43 μM |

| Novel Phenoxyacetamide Derivative I | Cytotoxic | MCF-7 | 7.43 μM |

| Phenolic Compound 10 | Anti-inflammatory | RAW 264.7 (NO production) | 27.8 μM |

| Phenolic Compound 11 | Anti-inflammatory | RAW 264.7 (NO production) | 7.2 μM |

| Phenolic Compound 12 | Anti-inflammatory | RAW 264.7 (NO production) | 15.3 μM |

This table presents data from studies on various phenoxyacetic acid derivatives and related phenolic compounds to illustrate the range of activities. The specific derivatives of (4-Chloro-3,5-dimethylphenoxy)acetic acid may exhibit different activities.

Biochemical Research Applications, Including Proton Acceptance and Hydrogen Bonding

The chemical structure of (4-Chloro-3,5-dimethylphenoxy)acetic acid, with its carboxylic acid group and ether oxygen, makes it an interesting subject for biochemical research, particularly in studies of proton acceptance and hydrogen bonding. d-nb.info The ability of a molecule to act as a proton acceptor and form hydrogen bonds is crucial in many biological processes, including enzyme-substrate interactions and protein folding.

The carboxylic acid moiety can deprotonate to form a carboxylate ion, which can then act as a hydrogen bond acceptor. The oxygen atom in the phenoxy group can also participate in hydrogen bonding. These interactions are fundamental to how the molecule might interact with biological targets. Studies on related carboxylic acids have shown that hydrogen bonding plays a significant role in their crystal structures and can influence their physical and chemical properties. nih.gov Understanding these interactions at a molecular level is key to designing new molecules with specific biological functions. The kinetics and mechanism of proton-coupled electron transfer (PCET) from phenols are influenced by hydrogen bonding, which can reduce the reorganization energy of the reaction. nih.gov

Potential for Pesticidal Applications of N-Derivatives

The structural framework of (4-Chloro-3,5-dimethylphenoxy)acetic acid has been utilized to develop N-derivatives with potential pesticidal applications. Specifically, N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been synthesized and characterized as potential pesticides. researchgate.net These compounds have been evaluated for a range of activities including fungicidal, insecticidal, acaricidal, and herbicidal properties. researchgate.net

Metabolism and Environmental Fate of 4 Chloro 3,5 Dimethylphenoxy Acetic Acid

Biotransformation Pathways in Plant Tissues

The transformation of (4-Chloro-3,5-dimethylphenoxy)acetic acid within plant tissues involves several metabolic processes, primarily aimed at detoxification and regulation of its hormonal activity. Key pathways include the hydrolysis of amide linkages and other modifications.

One significant metabolic event is the release of (4-Chloro-3,5-dimethylphenoxy)acetic acid from its amide conjugates. Research has shown that this compound can be a product of the hydrolysis of a masked amide bond in a parent auxin analog. medchemexpress.com This cleavage reactivates the auxin, allowing it to stimulate growth, such as hypocotyl elongation in seedlings. medchemexpress.comcaymanchem.com

While specific studies on the complete biotransformation of (4-Chloro-3,5-dimethylphenoxy)acetic acid are limited, the metabolism of structurally similar phenoxyacetic acid herbicides, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), provides valuable insights. In plants, these herbicides undergo several key metabolic transformations:

Hydroxylation: The introduction of a hydroxyl (-OH) group to the aromatic ring or the methyl group is a common detoxification step. For instance, MCPA is hydroxylated on the methyl group in Phaseolus vulgaris callus cells. nih.gov

Conjugation: The resulting hydroxylated metabolites, or the parent acid itself, can be conjugated with plant components like glucose or amino acids. This process generally leads to less toxic and more water-soluble compounds that can be more easily sequestered or transported within the plant. thestatesman.comlsuagcenter.com For example, unsubstituted phenoxyacetic acid is primarily metabolized through 4-hydroxylation and subsequent formation of a phenolic glucoside. nih.gov

Side-Chain Degradation: The acetic acid side chain can be shortened or cleaved, a process known as decarboxylation, which can alter or nullify the herbicidal activity. thestatesman.com

These metabolic processes collectively contribute to the detoxification and regulation of phenoxyacetic acid herbicides within plant tissues, ultimately determining their efficacy and persistence.

Metabolic Studies in Other Biological Systems

The metabolic fate of (4-Chloro-3,5-dimethylphenoxy)acetic acid has also been investigated in other biological systems, including mammalian models and microorganisms, which are crucial for understanding its broader environmental and toxicological profile.

Mammalian Models: Direct metabolic studies on (4-Chloro-3,5-dimethylphenoxy)acetic acid in mammals are not readily available in the public domain. However, research on related phenoxyacetic acids provides a likely metabolic scenario. For instance, studies on 2-phenoxyethanol (B1175444) show that it is rapidly absorbed and extensively metabolized to its major metabolite, phenoxyacetic acid (PAA). nih.gov This suggests that the primary metabolic pathway for many phenoxy compounds in mammals involves the conversion to their corresponding acids. Further metabolism can involve hydroxylation and conjugation, similar to the processes observed in plants, to facilitate excretion. For example, microbial models of mammalian metabolism using Cunninghamella species have shown that phenacetin (B1679774) and its O-alkyl homologues undergo O-dealkylation and hydroxylation. nih.gov In a study on 2-phenoxyethanol in rats, the majority of the administered dose and its metabolites were excreted in the urine. nih.gov

Microorganisms: Microorganisms play a pivotal role in the breakdown of phenoxyacetic acid herbicides in the environment. Numerous bacterial strains have been identified that can degrade compounds like 2,4-D and MCPA. prakritimitrango.comnih.govfrontiersin.orgresearchgate.netjournals.co.za The degradation pathways often involve the following key steps:

Initial Cleavage: The ether linkage of the phenoxyacetic acid is often cleaved by specific enzymes, such as dioxygenases. This is a critical step that breaks down the core structure of the herbicide.

Formation of Phenolic Intermediates: The cleavage of the ether bond typically results in the formation of the corresponding chlorophenol. For example, the degradation of 2,4-D and 2,4,5-T can lead to the accumulation of 2,4-dichlorophenol (B122985) and 2,4,5-trichlorophenol, respectively. nih.gov

Ring Cleavage: Following the formation of phenolic intermediates, the aromatic ring is further degraded, often through the action of other enzymes, leading to the formation of aliphatic acids that can then enter central metabolic pathways.

The efficiency of microbial degradation is influenced by environmental factors such as pH and temperature, with optimal conditions generally being neutral to slightly alkaline pH and temperatures between 30°C and 40°C. prakritimitrango.com

Environmental Degradation and Persistence in Various Compartments

The fate of (4-Chloro-3,5-dimethylphenoxy)acetic acid in the environment is determined by a combination of biotic and abiotic processes that influence its persistence in soil and water.

Soil: In the soil environment, the persistence of phenoxyacetic acid herbicides is largely governed by microbial degradation. As discussed in the previous section, a variety of soil microorganisms are capable of breaking down these compounds. The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and pH. While specific half-life data for (4-Chloro-3,5-dimethylphenoxy)acetic acid in soil is not readily available, data for a related compound, 4-chloroindole-3-acetic acid, suggests a potential for persistence with a reported half-life of ≥ 182 days in soil. publications.gc.ca However, it is also noted that this compound is transformed by microbes and is not expected to persist in the environment. publications.gc.ca The degradation of the related compound 4-chloro-3,5-dimethylphenol (B1207549) (CDMP) has been studied in the context of photocatalytic degradation in soil washing wastes, indicating that its hydrophobicity can influence its degradation kinetics. nih.gov

Water: In aquatic environments, (4-Chloro-3,5-dimethylphenoxy)acetic acid can be subject to both microbial degradation and photodegradation. The persistence of chloroacetic acids in water has been studied, with trichloroacetic acid showing a longer residence time (approximately 40 days) compared to dichloroacetic acid (approximately 4 days) and monochloroacetic acid (approximately 14 days) in pond water. caymanchem.com The degradation of the related compound 4-chloro-3,5-dimethylphenol (PCMX) in aqueous solutions has been achieved using advanced oxidation processes, such as UV/O3, which lead to the formation of intermediates like 2,6-dimethylbenzene-1,4-diol and 2,6-dimethylbenzo-1,4-quinone before complete mineralization. nih.gov The estimated bioconcentration factor (BCF) for the related chloroxylenol is moderate, suggesting a potential for some accumulation in aquatic organisms. wikipedia.org The stability of 4-chloroindole-3-acetic acid in water is reported to be high, with an estimated half-life of ≥ 182 days, but it is also noted to be transformed by microbes. publications.gc.ca

Ecotoxicological Research and Environmental Impact Assessment

Methodologies for Assessing Toxicity in Aquatic Organisms (e.g., Daphnia magna, Vibrio fischeri, Cyanobacteria)

Standardized ecotoxicological tests are employed to determine the acute and chronic toxicity of chemicals to aquatic life. These tests provide key data points, such as the median effective concentration (EC50) and the median lethal concentration (LC50), which are essential for environmental risk assessment.

Vibrio fischeri , a bioluminescent marine bacterium, is utilized in rapid toxicity screening tests. The principle of this assay is the inhibition of the bacterium's natural light emission upon exposure to toxic substances. A decrease in bioluminescence is proportional to the toxicity of the sample. The EC50 value is the concentration of the test substance that causes a 50% reduction in light output after a specific exposure time (e.g., 5, 15, or 30 minutes) nih.govjeaht.orgresearchgate.net. Specific EC50 data for (4-Chloro-3,5-dimethylphenoxy)acetic acid using the Vibrio fischeri test were not found in the available literature.

Cyanobacteria , as primary producers in many aquatic ecosystems, are important non-target organisms for herbicide toxicity assessment. Toxicity is typically evaluated by measuring the inhibition of growth or photosynthesis over a period of 72 to 96 hours. The EC50 is determined based on the reduction in cell density or a proxy for biomass, such as chlorophyll-a content. Research on the effects of the related phenoxyacetic acid herbicide 2,4-D has shown that it can impact the growth and heterocyst differentiation of cyanobacteria like Anabaena sp. nih.gov. However, specific toxicity data for (4-Chloro-3,5-dimethylphenoxy)acetic acid on cyanobacteria is not currently available.

Evaluation of Toxicity in Terrestrial Invertebrates (e.g., Earthworms)

Earthworms are vital for soil health and are key indicators of soil pollution. Toxicity testing with earthworms, such as the species Eisenia fetida, is conducted to assess the impact of soil contaminants. Standardized tests, such as the acute toxicity test (14 days) and the reproduction test (56 days), are used to determine the LC50 and the No Observed Effect Concentration (NOEC) for reproduction. These tests involve exposing earthworms to soil treated with various concentrations of the chemical and monitoring for mortality, changes in biomass, and reproductive output (number of cocoons and juveniles). While general studies on the lethal and sublethal effects of herbicides on earthworms exist, specific toxicological data for (4-Chloro-3,5-dimethylphenoxy)acetic acid on earthworm species could not be located in the reviewed scientific literature georgiasouthern.edu.

Comparative Ecotoxicity Profiles with Other Phenoxyacetic Acid Herbicides

Phenoxyacetic acid herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid), are widely used and their ecotoxicological profiles are more extensively studied than that of (4-Chloro-3,5-dimethylphenoxy)acetic acid nih.govresearchgate.netdntb.gov.uanih.govnih.gov. These herbicides act as synthetic auxins, causing uncontrolled growth in broadleaf plants nih.gov.

Studies on 2,4-D have shown that its toxicity to non-target organisms can vary significantly depending on the species and the formulation of the herbicide (e.g., amine salts vs. esters). For example, ester formulations of 2,4-D tend to be more toxic to fish and aquatic invertebrates than salt formulations. Both 2,4-D and MCPA have been found to be potent uncouplers of oxidative phosphorylation in fish hepatic cells even at low concentrations nih.gov.

A direct comparative ecotoxicity study including (4-Chloro-3,5-dimethylphenoxy)acetic acid alongside 2,4-D and MCPA across a range of aquatic and terrestrial organisms would be necessary to establish a clear comparative profile. Without specific data for (4-Chloro-3,5-dimethylphenoxy)acetic acid, a detailed and robust comparison is not possible at this time.

Influence of Environmental Matrices (e.g., Wastewater) on Ecotoxicity

The ecotoxicity of a chemical can be significantly influenced by the environmental matrix in which it is present. Wastewater, for instance, is a complex mixture of organic and inorganic substances that can interact with a target compound, potentially altering its bioavailability and toxicity. These interactions can be synergistic (increasing toxicity), antagonistic (decreasing toxicity), or additive.

The Vibrio fischeri bioluminescence inhibition assay is a tool that has been widely applied to monitor the toxicity of various environmental matrices, including wastewater and landfill leachate nih.gov. However, specific research on how the complex matrix of wastewater affects the ecotoxicity of (4-Chloro-3,5-dimethylphenoxy)acetic acid is not available in the current body of literature. Understanding these interactions is critical for a comprehensive environmental risk assessment, as the effects of a chemical in a complex environmental sample may differ from its effects in controlled laboratory tests.

Advanced Research Methodologies Applied to 4 Chloro 3,5 Dimethylphenoxy Acetic Acid Studies

Analytical Techniques for Compound Characterization and Detection

A combination of chromatographic and spectroscopic methods is essential for the unambiguous identification, characterization, and quantification of (4-Chloro-3,5-dimethylphenoxy)acetic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique is a primary tool for detecting and quantifying phenoxyacetic acids in various samples. LC-MS/MS, a tandem approach, offers high sensitivity and selectivity. nih.govnih.gov The process typically involves an initial sample preparation step, such as solid-phase extraction (SPE), to isolate the analyte from complex matrices. nih.govlu.se The extract is then injected into a liquid chromatography system, where the compound is separated from other components. The separated compound then enters a mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) in negative ion mode for acidic compounds like this one. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for precise identification. For quantitative analysis, selected reaction monitoring (SRM) is often employed, providing excellent precision with limits of detection often in the nanogram-per-milliliter (ng/mL) range or lower. nih.govwaters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the structure of the molecule by providing information about the chemical environment of hydrogen atoms. For (4-Chloro-3,5-dimethylphenoxy)acetic acid, specific chemical shifts are expected. The protons of the two methyl groups on the aromatic ring would likely appear as a singlet, while the two remaining aromatic protons would also produce a singlet due to their symmetrical environment. The protons of the methylene group (-CH₂-) in the acetic acid chain would yield another singlet, and the acidic proton of the carboxyl group would be observed as a broad singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (2H) | ~6.7-7.0 | Singlet |

| Methylene Protons (-OCH₂-) (2H) | ~4.6 | Singlet |

| Methyl Protons (-CH₃) (6H) | ~2.3 | Singlet |

| Carboxylic Acid Proton (-COOH) (1H) | >10 | Broad Singlet |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by measuring its absorption of infrared radiation. The spectrum of (4-Chloro-3,5-dimethylphenoxy)acetic acid is expected to show several characteristic absorption bands. A very strong and prominent band would appear in the region of 1700-1760 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the carboxylic acid group. A broad absorption band in the 2500-3300 cm⁻¹ range is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. Other significant peaks would include C-O stretching vibrations for the ether linkage and C-H stretching for the aromatic and methyl groups. researchgate.net

Elemental Analysis: This technique determines the mass percentages of each element in a compound. For (4-Chloro-3,5-dimethylphenoxy)acetic acid, with the molecular formula C₁₀H₁₁ClO₃, the theoretical elemental composition can be calculated precisely. This data is fundamental for confirming the empirical formula of a synthesized batch of the compound.

Interactive Data Table: Elemental Composition of (4-Chloro-3,5-dimethylphenoxy)acetic Acid

| Element | Symbol | Atomic Mass | Percentage |

| Carbon | C | 12.01 | 55.96% |

| Hydrogen | H | 1.01 | 5.17% |

| Chlorine | Cl | 35.45 | 16.52% |

| Oxygen | O | 16.00 | 22.36% |

Gene Expression Analysis to Elucidate Biological Responses

Gene expression analysis is a powerful methodology used to understand the biological responses to chemical exposure at the molecular level. Techniques like DNA microarrays and RNA-sequencing (RNA-seq) allow researchers to simultaneously monitor the expression levels of thousands of genes in response to treatment with a compound like (4-Chloro-3,5-dimethylphenoxy)acetic acid. nih.gov

As a synthetic auxin, this compound is expected to regulate the expression of auxin-responsive genes. nih.gov Studies on other auxins have shown that these compounds can induce significant changes in the expression of gene families such as the Gretchen Hagen3 (GH3) genes, which are involved in maintaining hormone homeostasis. nih.gov By treating plant tissues with (4-Chloro-3,5-dimethylphenoxy)acetic acid and analyzing the resulting changes in the transcriptome, researchers can identify specific genes and signaling pathways that are activated or repressed. This approach provides a detailed "molecular fingerprint" of the compound's activity. researchgate.net

Furthermore, gene expression profiling is a key tool in toxicogenomics. It can be used to classify compounds based on their expression profiles. For instance, studies have demonstrated that different compounds within a common class, such as peroxisome proliferators, induce similar gene expression patterns in rat liver tissue. This allows for the classification of new or uncharacterized compounds and provides mechanistic insights into their potential biological effects.

High-Throughput Screening Approaches for Identifying Novel Bioactive Analogs

High-Throughput Screening (HTS) is an automated method used to rapidly test thousands to millions of chemical compounds for a specific biological activity. chemcopilot.com This methodology is crucial for discovering novel bioactive analogs of (4-Chloro-3,5-dimethylphenoxy)acetic acid with potentially improved or different properties.

The HTS process involves several key steps:

Assay Development: A robust and sensitive biological assay is designed to measure a specific response. For identifying auxin analogs, this could be a cell-based or whole-organism assay, such as measuring the elongation of hypocotyls in Arabidopsis thaliana seedlings in response to the compounds. pnas.org

Library Screening: A large, diverse library of chemical compounds is tested in the assay. This is performed in multi-well plates (e.g., 384- or 1536-well formats) using robotic liquid handling systems to ensure speed and precision. youtube.com

Data Acquisition and Analysis: Automated readers measure the assay output (e.g., fluorescence, luminescence, or imaging of seedling growth). Sophisticated software then analyzes the vast amount of data to identify "hits"—compounds that show significant activity. chemcopilot.com

A chemical genetic screen conducted on Arabidopsis thaliana seedlings successfully identified novel auxin-like compounds by screening for molecules that could induce hypocotyl growth. pnas.org This type of phenotypic screening is a powerful approach for identifying new analogs. Once identified, these "hits" undergo further testing to confirm their activity and determine their chemical structure, potentially leading to the development of new research tools or commercial products. pnas.org This approach combines automated instrumentation and specialized software to dramatically increase the efficiency of experimentation. youtube.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.